molecular formula C13H18ClNO2 B2809944 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride CAS No. 2377035-27-1

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride

Cat. No.: B2809944
CAS No.: 2377035-27-1
M. Wt: 255.74
InChI Key: OAMCJMPBWMSPCW-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride is a versatile compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes an aminophenyl group attached to a cyclohexane ring, and a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrophenylcyclohexane and cyclohexanone.

    Reduction: The nitro group in 4-nitrophenylcyclohexane is reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Carboxylation: The cyclohexanone is then carboxylated to introduce the carboxylic acid group. This can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for efficiency and yield. The process includes:

    Bulk Reduction: Utilizing large reactors for the reduction step to ensure uniformity and high yield.

    Continuous Carboxylation: Implementing continuous flow reactors for the carboxylation step to enhance reaction rates and product purity.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be further reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Nitrated, sulfonated, and halogenated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-cyclohexanecarboxylic acid: An α-amino acid with a similar cyclohexane structure but lacking the aminophenyl group.

    4-Aminocyclohexanecarboxylic acid: Similar structure but without the phenyl group.

Uniqueness

1-(4-Aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride is unique due to the presence of both an aminophenyl group and a cyclohexane ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(4-aminophenyl)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c14-11-6-4-10(5-7-11)13(12(15)16)8-2-1-3-9-13;/h4-7H,1-3,8-9,14H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMCJMPBWMSPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377035-27-1
Record name 1-(4-aminophenyl)cyclohexane-1-carboxylic acid hydrochloride
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